![molecular formula C10H9IO4 B3184918 4-(Acetoxymethyl)-3-iodobenzoic acid CAS No. 1131614-05-5](/img/structure/B3184918.png)
4-(Acetoxymethyl)-3-iodobenzoic acid
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Overview
Description
“4-(Acetoxymethyl)-3-iodobenzoic acid” likely contains an acetoxymethyl group, an iodine atom, and a carboxylic acid group attached to a benzene ring . The acetoxymethyl group is a functional group with the formula −OCOCH3 . The iodine atom and carboxylic acid group are common in organic chemistry and have well-understood properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the acetoxymethyl, iodine, and carboxylic acid groups onto a benzene ring. This could be achieved through various organic chemistry reactions, such as Friedel-Crafts acylation, electrophilic aromatic substitution, and others .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with an acetoxymethyl group, an iodine atom, and a carboxylic acid group . The exact structure would depend on the positions of these groups on the benzene ring.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present. The carboxylic acid group could undergo reactions such as esterification or amide formation. The iodine atom could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the acetoxymethyl, iodine, and carboxylic acid groups. For example, the presence of the polar carboxylic acid group could increase the compound’s solubility in water .
Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
1131614-05-5 |
---|---|
Molecular Formula |
C10H9IO4 |
Molecular Weight |
320.08 g/mol |
IUPAC Name |
4-(acetyloxymethyl)-3-iodobenzoic acid |
InChI |
InChI=1S/C10H9IO4/c1-6(12)15-5-8-3-2-7(10(13)14)4-9(8)11/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
YYIHNJLQJXDLPQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1=C(C=C(C=C1)C(=O)O)I |
Canonical SMILES |
CC(=O)OCC1=C(C=C(C=C1)C(=O)O)I |
Origin of Product |
United States |
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